4-Hydroxy-6-nitro-3-quinolinecarboxylic acid

Descripción general

Descripción

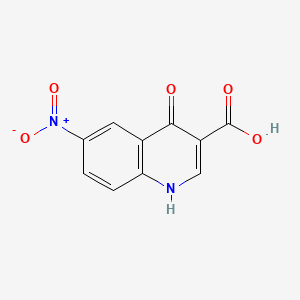

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid is a quinoline derivative with the molecular formula C10H6N2O5 and a molecular weight of 234.17 g/mol This compound is known for its unique chemical structure, which includes a hydroxyl group at the 4-position, a nitro group at the 6-position, and a carboxylic acid group at the 3-position of the quinoline ring

Métodos De Preparación

The synthesis of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid typically involves the nitration of 4-hydroxyquinoline-3-carboxylic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The carboxylic acid group at the 3-position can undergo esterification or amidation reactions. Reagents such as alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide can be used for these transformations.

The major products formed from these reactions include quinone derivatives, aminoquinolinecarboxylic acids, and various esters or amides of the original compound .

Aplicaciones Científicas De Investigación

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. Its unique functional groups allow for diverse chemical modifications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting certain enzymes and biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to interact with specific molecular targets in the body.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, affecting their function. The compound’s ability to inhibit specific enzymes and disrupt biological pathways is a key aspect of its mechanism of action .

Comparación Con Compuestos Similares

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid can be compared with other similar compounds, such as:

4-Hydroxy-2-quinolinecarboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

6-Nitroquinoline-3-carboxylic acid: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with biomolecules.

4-Hydroxy-6-methylquinoline-3-carboxylic acid:

The presence of both the hydroxyl and nitro groups in this compound makes it unique and versatile for various research applications .

Actividad Biológica

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid (4-H-6-NO2-3-QCA) is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This compound features a quinoline core with specific functional groups: a hydroxyl group at the 4th position, a nitro group at the 6th position, and a carboxylic acid group at the 3rd position. These structural characteristics allow for various chemical interactions, making it a candidate for potential therapeutic applications.

Antimicrobial Properties

Research indicates that 4-H-6-NO2-3-QCA exhibits significant antibacterial activity against both gram-positive and gram-negative bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm |

| Candida albicans | 12 mm |

Antifungal Activity

In addition to its antibacterial properties, 4-H-6-NO2-3-QCA has shown antifungal activity against specific fungal species, including Candida albicans. This broad-spectrum efficacy highlights its potential role in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Potential

The anticancer properties of 4-H-6-NO2-3-QCA are particularly noteworthy. Studies have indicated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3 .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 5.8 | Doxorubicin: 21.6 |

| HCT-116 | 14.7 | Doxorubicin: 21.6 |

| HepG-2 | 19.2 | Doxorubicin: 21.6 |

The biological activity of 4-H-6-NO2-3-QCA can be attributed to its unique functional groups:

- Nitro Group : This group can undergo reduction to form reactive intermediates that interact with cellular components, potentially disrupting cellular functions.

- Hydroxyl Group : The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, enhancing binding affinity and specificity.

- Carboxylic Acid Group : This group may also participate in hydrogen bonding, further influencing the compound's interactions with biological targets.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various quinoline derivatives, including 4-H-6-NO2-3-QCA, on human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, underscoring its potential as a safer alternative to conventional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of quinoline derivatives against multi-drug resistant bacterial strains. The findings revealed that 4-H-6-NO2-3-QCA not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with standard antibiotics, suggesting its utility in overcoming antibiotic resistance.

Propiedades

IUPAC Name |

6-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-6-3-5(12(16)17)1-2-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEINHUJRQCZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189520 | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52980-22-0, 35973-24-1 | |

| Record name | 1,4-Dihydro-6-nitro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.